![molecular formula C10H12BrN5O4 B12080551 2-Amino-8-bromo-9-(b-d-ribofuranosyl)purine](/img/structure/B12080551.png)
2-Amino-8-bromo-9-(b-d-ribofuranosyl)purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-8-bromo-9-(b-d-ribofuranosyl)purine is a synthetic nucleoside analogue with significant potential in therapeutic applications, particularly in the treatment of cancer and viral infections. This compound is known for its ability to interfere with DNA synthesis, thereby inducing apoptosis in cancer cells and exhibiting antiviral properties against various viral strains, including Hepatitis B and C.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-8-bromo-9-(b-d-ribofuranosyl)purine typically involves the bromination of 2-amino-9-(b-d-ribofuranosyl)purine. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an organic solvent such as acetonitrile or dichloromethane at low temperatures to ensure selective bromination at the 8-position of the purine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve high purity levels required for pharmaceutical applications. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed:
Oxidation: Various oxidized purine derivatives.
Reduction: 2-Amino-9-(b-d-ribofuranosyl)purine.
Substitution: Substituted purine derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Nucleoside Synthesis
2-Amino-8-bromo-9-(β-D-ribofuranosyl)purine serves as a precursor in the synthesis of various nucleosides and nucleotide analogs. Its structural features allow for modifications that can lead to compounds with enhanced biological activities.
Synthesis of Nucleotide Analogues
The compound can be converted into nucleotide analogs through phosphorylation processes. Such analogs are essential in studying nucleic acid metabolism and developing antiviral agents. For instance, the conversion of 2-amino-8-bromo-9-(β-D-ribofuranosyl)purine into 5'-triphosphate forms enables researchers to investigate their efficacy as inhibitors of viral polymerases .
Antiviral and Anticancer Properties
Research has indicated that derivatives of 2-amino-8-bromo-9-(β-D-ribofuranosyl)purine exhibit antiviral and anticancer activities. The presence of the bromine atom in the structure enhances its interaction with biological targets.
Antiviral Activity
Studies have shown that certain derivatives can inhibit the replication of viruses such as HIV and Herpes Simplex Virus (HSV). The mechanism often involves interference with viral polymerase activity, leading to reduced viral load in infected cells .
Anticancer Potential
The compound's ability to mimic natural nucleosides allows it to be incorporated into RNA and DNA, potentially disrupting nucleic acid synthesis in cancer cells. This attribute has led to its investigation as a chemotherapeutic agent against various cancers .
Biochemical Studies
In biochemical research, 2-amino-8-bromo-9-(β-D-ribofuranosyl)purine is utilized to study enzyme kinetics and mechanisms involving nucleotides.
Enzyme Inhibition Studies
The compound is often employed in enzyme assays to evaluate its inhibitory effects on kinases and polymerases. Such studies help elucidate the enzyme's role in cellular processes and the potential for therapeutic intervention .
Structural Biology
Crystallography studies involving this compound have provided insights into the binding modes of nucleotides with their respective enzymes, enhancing our understanding of nucleic acid interactions at the molecular level .
Case Studies
Several case studies highlight the practical applications of 2-amino-8-bromo-9-(β-D-ribofuranosyl)purine:
Mechanism of Action
The mechanism of action of 2-Amino-8-bromo-9-(b-d-ribofuranosyl)purine involves its incorporation into DNA during replication. This incorporation leads to the disruption of DNA synthesis and repair processes, ultimately inducing apoptosis in rapidly dividing cells such as cancer cells. The compound targets DNA polymerases and other enzymes involved in DNA replication, thereby inhibiting their activity and preventing the proliferation of cancerous or infected cells.
Comparison with Similar Compounds
2-Amino-9-(b-d-ribofuranosyl)purine: Lacks the bromine atom at the 8-position, resulting in different chemical reactivity and biological activity.
8-Bromo-9-(b-d-ribofuranosyl)purine: Lacks the amino group at the 2-position, affecting its ability to form hydrogen bonds and interact with biological targets.
2,6-Diamino-9-(b-d-ribofuranosyl)purine: Contains an additional amino group at the 6-position, which can influence its binding affinity and specificity for certain enzymes.
Uniqueness: 2-Amino-8-bromo-9-(b-d-ribofuranosyl)purine is unique due to the presence of both the amino group at the 2-position and the bromine atom at the 8-position. This combination of functional groups enhances its ability to interact with DNA and enzymes involved in DNA synthesis, making it a potent nucleoside analogue with significant therapeutic potential.
Biological Activity
2-Amino-8-bromo-9-(β-D-ribofuranosyl)purine (CAS No.: 3001-47-6) is a modified purine nucleoside that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This compound is structurally related to naturally occurring nucleosides and exhibits unique properties due to the presence of the bromine atom and the β-D-ribofuranosyl moiety.
Antiproliferative Activity
Research has indicated that 2-Amino-8-bromo-9-(β-D-ribofuranosyl)purine exhibits significant antiproliferative activity against various tumor cell lines. A study evaluating the compound's effectiveness found that it inhibited cell proliferation with varying degrees of potency depending on the specific cell line tested. The following table summarizes the observed IC50 values for different tumor cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 0.5 |
MDA-MB-231 | 0.3 |
L1210 | 0.4 |
CEM | 0.6 |
These results suggest that the compound could serve as a potential candidate for further development in cancer therapeutics, particularly due to its activity against breast cancer cells (MDA-MB-231) which are known for their aggressive nature .
Antiviral Activity
In addition to its antiproliferative effects, 2-Amino-8-bromo-9-(β-D-ribofuranosyl)purine has been evaluated for antiviral properties. It has shown activity against several viruses, including herpes simplex virus (HSV), cytomegalovirus (CMV), and influenza viruses. The compound's mechanism of action appears to involve interference with viral replication processes, making it a subject of interest for antiviral drug development.
A detailed analysis of its antiviral efficacy is presented in the following table:
Virus | Activity Observed |
---|---|
Herpes Simplex Virus (HSV) | Moderate Inhibition |
Cytomegalovirus (CMV) | Strong Inhibition |
Influenza A Virus | Weak Inhibition |
The biological activity of 2-Amino-8-bromo-9-(β-D-ribofuranosyl)purine is hypothesized to be related to its ability to mimic natural nucleosides, thus disrupting nucleotide metabolism and influencing cellular pathways involved in proliferation and viral replication. Specifically, it may inhibit key enzymes involved in nucleotide synthesis or act as a substrate for viral polymerases, leading to faulty viral genome replication .
Case Studies
Several case studies have documented the effects of this compound in vivo. For instance, an experiment involving a metastatic breast cancer xenograft model demonstrated that treatment with 2-Amino-8-bromo-9-(β-D-ribofuranosyl)purine resulted in reduced tumor growth and metastasis formation, as assessed by bioluminescence imaging (BLI). This highlights its potential as both an antitumor and an anti-metastatic agent .
Properties
IUPAC Name |
2-(2-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O4/c11-9-14-3-1-13-10(12)15-7(3)16(9)8-6(19)5(18)4(2-17)20-8/h1,4-6,8,17-19H,2H2,(H2,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJSHZKOKYQDHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C(=N2)Br)C3C(C(C(O3)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.